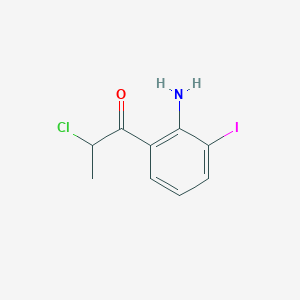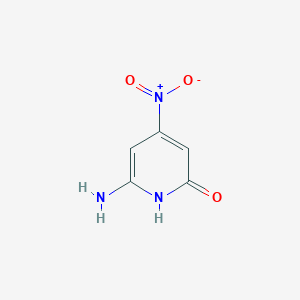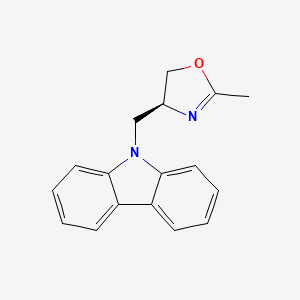
(S)-4-((9H-Carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-((9H-Carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole is a complex organic compound that features a carbazole moiety linked to a dihydrooxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-((9H-Carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole typically involves multi-step organic reactions. One common method includes the reaction of 9H-carbazole with an appropriate aldehyde to form an intermediate, which is then cyclized to produce the dihydrooxazole ring. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
(S)-4-((9H-Carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-4-((9H-Carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and mechanisms.
Industry: It is used in the production of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (S)-4-((9H-Carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole involves its interaction with specific molecular targets. The carbazole moiety can intercalate with DNA, affecting gene expression and cellular function. The dihydrooxazole ring can interact with enzymes, modulating their activity and influencing metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- (2-(9H-Carbazol-9-yl)ethyl)phosphonic acid
- 2-(9H-carbazol-9-yl)ethanol
- 2-(9H-carbazol-9-yl)ethyl methacrylate
Uniqueness
(S)-4-((9H-Carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole is unique due to its specific combination of a carbazole moiety and a dihydrooxazole ring. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C17H16N2O |
|---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
(4S)-4-(carbazol-9-ylmethyl)-2-methyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C17H16N2O/c1-12-18-13(11-20-12)10-19-16-8-4-2-6-14(16)15-7-3-5-9-17(15)19/h2-9,13H,10-11H2,1H3/t13-/m0/s1 |
InChI Key |
PIBVAULRYCPZAN-ZDUSSCGKSA-N |
Isomeric SMILES |
CC1=N[C@H](CO1)CN2C3=CC=CC=C3C4=CC=CC=C42 |
Canonical SMILES |
CC1=NC(CO1)CN2C3=CC=CC=C3C4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


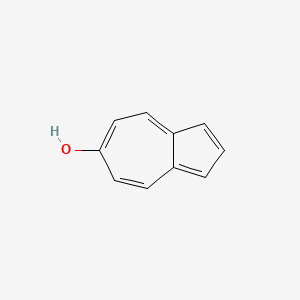

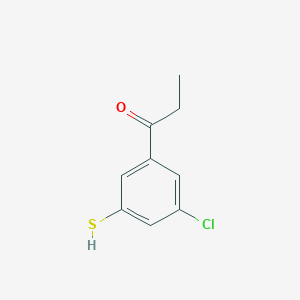
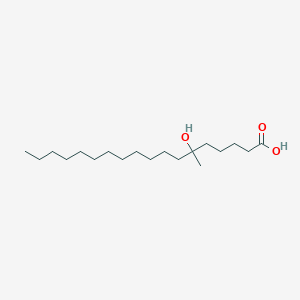
![Benzoic acid, 4-[[[4-(1-methylethyl)phenyl]amino]carbonyl]-, methyl ester](/img/structure/B14073346.png)
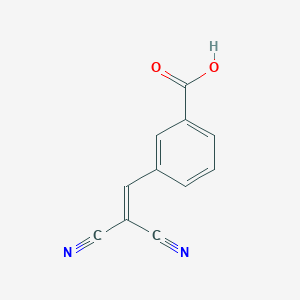
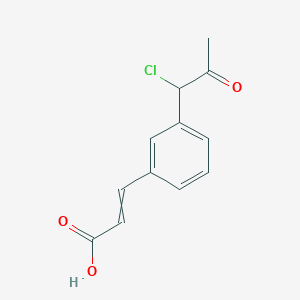

![N-benzhydryl-N-prop-2-enyl-1,2,4,5,6,7-hexahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine](/img/structure/B14073385.png)
